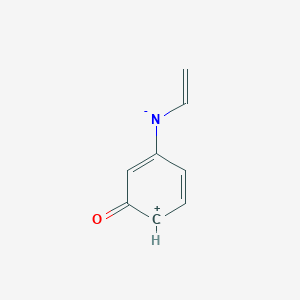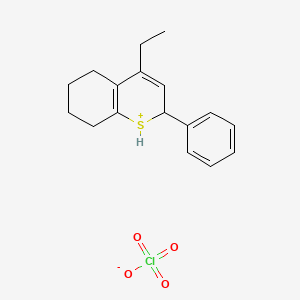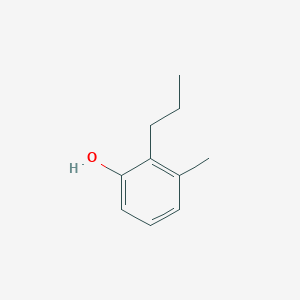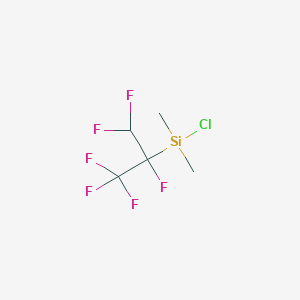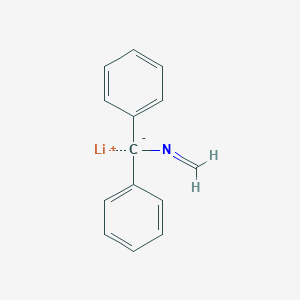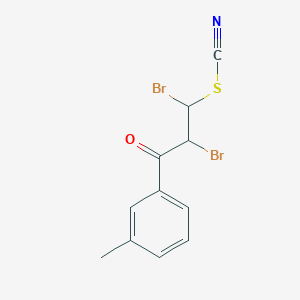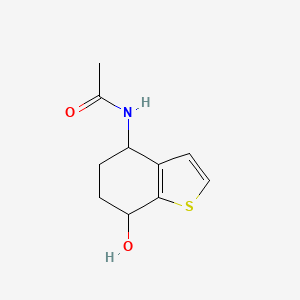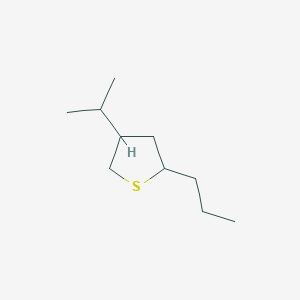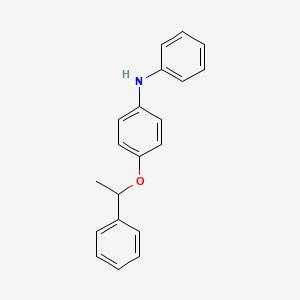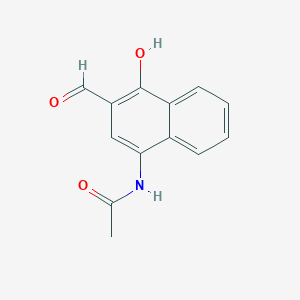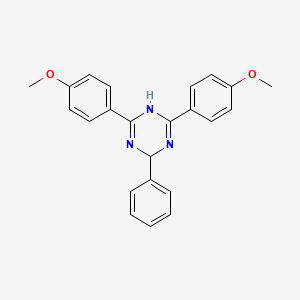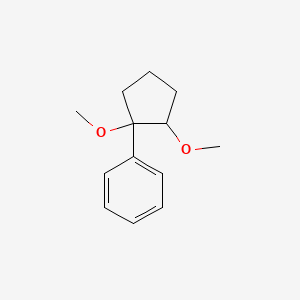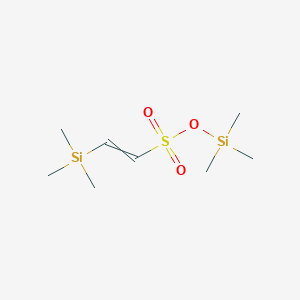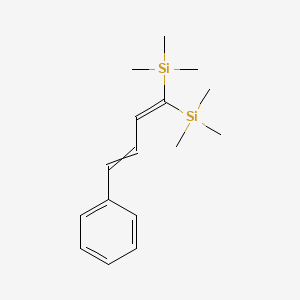
(4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a phenyl group and a butadiene moiety, both of which are bonded to trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane) typically involves the use of transition metal-catalyzed coupling reactions. One common method is the palladium-catalyzed Heck reaction, where olefins and β-bromostyrenes are reacted in the presence of a palladium dimer complex to yield the desired product . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and bases like triethylamine.
Industrial Production Methods
While specific industrial production methods for (4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and butadiene moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alkanes or alkenes.
Scientific Research Applications
(4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which (4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane) exerts its effects is primarily through its ability to participate in various chemical reactions. The phenyl and butadiene moieties provide sites for electrophilic and nucleophilic attacks, while the trimethylsilane groups offer steric protection and influence the compound’s reactivity. Molecular targets and pathways involved include interactions with transition metal catalysts and participation in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the trimethylsilane groups.
1,4-Diphenylbutadiyne: Contains a butadiyne moiety instead of a butadiene moiety.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Similar backbone but different functional groups.
Uniqueness
(4-Phenylbuta-1,3-diene-1,1-diyl)bis(trimethylsilane) is unique due to the presence of both phenyl and butadiene moieties bonded to trimethylsilane groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in synthetic chemistry and materials science.
Properties
CAS No. |
62762-16-7 |
|---|---|
Molecular Formula |
C16H26Si2 |
Molecular Weight |
274.55 g/mol |
IUPAC Name |
trimethyl-(4-phenyl-1-trimethylsilylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C16H26Si2/c1-17(2,3)16(18(4,5)6)14-10-13-15-11-8-7-9-12-15/h7-14H,1-6H3 |
InChI Key |
GZJVTMXWODHDGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CC=CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


